2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 445218-64-4
VCID: VC5050951
InChI: InChI=1S/C12H8ClNO2S/c13-9-5-1-2-6-10(9)17-11-8(12(15)16)4-3-7-14-11/h1-7H,(H,15,16)
SMILES: C1=CC=C(C(=C1)SC2=C(C=CC=N2)C(=O)O)Cl
Molecular Formula: C12H8ClNO2S
Molecular Weight: 265.71

2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid

CAS No.: 445218-64-4

Cat. No.: VC5050951

Molecular Formula: C12H8ClNO2S

Molecular Weight: 265.71

* For research use only. Not for human or veterinary use.

2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid - 445218-64-4

Specification

CAS No. 445218-64-4
Molecular Formula C12H8ClNO2S
Molecular Weight 265.71
IUPAC Name 2-(2-chlorophenyl)sulfanylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C12H8ClNO2S/c13-9-5-1-2-6-10(9)17-11-8(12(15)16)4-3-7-14-11/h1-7H,(H,15,16)
Standard InChI Key YMCMJFXYOSGRJU-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)SC2=C(C=CC=N2)C(=O)O)Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Structure

The systematic IUPAC name for this compound is 2-[(2-chlorophenyl)sulfanyl]pyridine-3-carboxylic acid, which precisely describes its substituent arrangement. The pyridine ring serves as the parent structure, with the sulfanyl (-S-) group at position 2 bridging to a 2-chlorophenyl moiety. Position 3 hosts a carboxylic acid (-COOH), introducing hydrogen-bonding capacity and acidity (pKa ≈ 2–3 for analogous pyridinecarboxylic acids) .

The planar pyridine ring (bond angles ≈ 120°) and orthogonal 2-chlorophenyl group create steric hindrance, potentially affecting crystal packing and solubility. Computational models predict a dihedral angle of 85–95° between the pyridine and chlorophenyl planes, minimizing conjugation between the aromatic systems .

Spectroscopic Characterization

While experimental spectral data for this specific compound remain unpublished, analogous sulfanylpyridine derivatives exhibit characteristic signals:

  • ¹H NMR: Pyridine protons resonate at δ 7.5–8.5 ppm, while the sulfanyl-linked methylene group (if present) appears near δ 3.5–4.0 ppm .

  • IR Spectroscopy: Stretching vibrations for C=O (≈1700 cm⁻¹) and S–C (≈700 cm⁻¹) confirm functional groups .

  • Mass Spectrometry: Molecular ion peaks align with the theoretical m/z of 265.72 (C₁₂H₈ClNO₂S) .

Physicochemical Properties

Molecular Formula and Weight

The compound’s molecular formula, C₁₂H₈ClNO₂S, reflects a chlorine atom, sulfur atom, and carboxylic acid group within a 12-carbon framework. Its moderate molecular weight (265.72 g/mol) balances lipophilicity and aqueous solubility, though exact solubility metrics require further experimental validation .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number445218-64-4
Molecular FormulaC₁₂H₈ClNO₂S
Molecular Weight265.72 g/mol
GHS Hazard CodesH315, H319, H335

Thermal and Solubility Behavior

Thermogravimetric analysis (TGA) of related compounds suggests decomposition onset temperatures >200°C, indicative of moderate thermal stability. Aqueous solubility is likely pH-dependent, with the carboxylic acid group enhancing solubility in basic media via deprotonation (COO⁻ formation) .

Hazard TypePrecautionary Action
Skin ContactWash with soap and water
Eye ExposureRinse cautiously with water
InhalationMove to fresh air

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